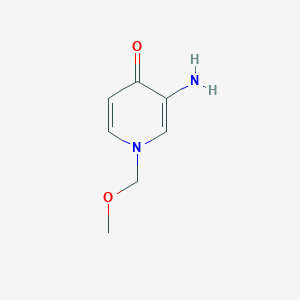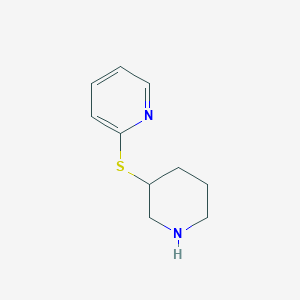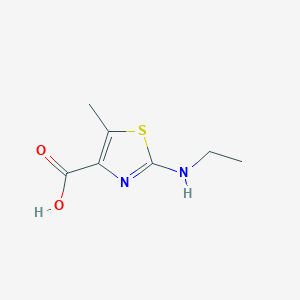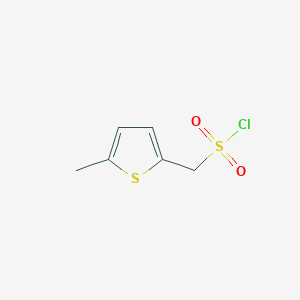
3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one: is a heterocyclic compound that features a pyridine ring with an amino group at the third position, a methoxymethyl group at the first position, and a ketone group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxymethyl and ketone groups can participate in various interactions, stabilizing the compound within the active site of the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
3-Amino-1,2,4-triazole: A nitrogen-containing heterocycle with similar reactivity.
3-Amino-1,2,4-triazole-5-carboxylic acid: Another triazole derivative with additional functional groups.
1,2,4-Triazole: A simpler heterocycle with a similar nitrogen arrangement.
Uniqueness: 3-Amino-1-(methoxymethyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of both amino and methoxymethyl groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-amino-1-(methoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-9-3-2-7(10)6(8)4-9/h2-4H,5,8H2,1H3 |
Clave InChI |
QDOGYWQWQKRTGO-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=CC(=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)



![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)

![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)

![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)



